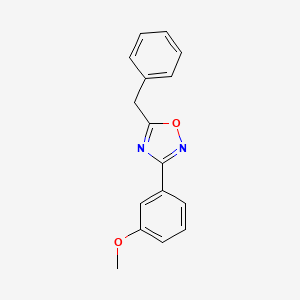

5-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-14-9-5-8-13(11-14)16-17-15(20-18-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUTWAQOAOBGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1,2,4 Oxadiazole Derivatives

Aromaticity and Intrinsic Ring Stability Considerations

The 1,2,4-oxadiazole (B8745197) ring is classified as a five-membered, planar, and conjugated heterocyclic system. chemicalbook.com However, it is considered to be among the least aromatic of the five-membered heterocyclic systems. This low level of aromaticity is a critical factor governing its stability and reactivity. chim.itosi.lvresearchgate.net The reduced aromatic character is attributed to the inclusion of two pyridine-like nitrogen atoms and an oxygen atom, which alters the electron distribution within the ring compared to more aromatic systems like furan (B31954) or benzene. rroij.com

Key factors influencing the stability of the 1,2,4-oxadiazole ring include:

Low Aromaticity : The diminished aromatic stabilization energy makes the ring more susceptible to reactions that involve ring cleavage or transformation into more stable heterocyclic systems. osi.lv

Labile O-N Bond : The single bond between the oxygen atom at position 1 (O1) and the nitrogen atom at position 2 (N2) is inherently weak and prone to cleavage. osi.lvresearchgate.net This lability is a primary driver for many of the rearrangement reactions observed for this class of compounds.

Substitution Effects : The stability of the ring is significantly influenced by the nature of the substituents at the C3 and C5 positions. Generally, 3,5-disubstituted 1,2,4-oxadiazoles are stable compounds, whereas monosubstituted or unsubstituted derivatives are less stable and more prone to hydrolysis. chemicalbook.com

Computational studies comparing different oxadiazole isomers have indicated that the 1,3,4-oxadiazole (B1194373) isomer is generally more stable than the 1,2,4-oxadiazole isomer. scirp.org This inherent tendency to rearrange to more stable heterocycles is a defining characteristic of 1,2,4-oxadiazole chemistry. osi.lv

| Factor | Description | Consequence on Reactivity |

|---|---|---|

| Aromaticity | Considered to have a low level of aromaticity compared to other five-membered heterocycles. researchgate.net | High tendency to undergo rearrangement reactions to form more stable heterocyclic systems. osi.lv |

| O-N Bond | The O1-N2 bond is weak and susceptible to cleavage. osi.lv | Facilitates ring-opening and subsequent intramolecular rearrangements. chim.it |

| Substitution | Disubstituted derivatives (at C3 and C5) are more stable than monosubstituted or unsubstituted ones. chemicalbook.com | The nature of substituents influences the reaction pathways and stability of intermediates. |

Nucleophilic and Electrophilic Character of Ring Atoms (C3, C5, N2, N4)

The distribution of electrons within the 1,2,4-oxadiazole ring is uneven due to the differing electronegativities of the oxygen and nitrogen atoms. This polarization dictates the nucleophilic and electrophilic nature of the individual ring atoms, which in turn governs their reactivity towards various reagents. chim.it

Carbon Atoms (C3 and C5) : The carbon atoms at positions 3 and 5 are electron-deficient and exhibit significant electrophilic character. chim.it This makes them susceptible to attack by nucleophiles. chemicalbook.com The electrophilicity, particularly at C5, can be further enhanced by the presence of electron-withdrawing substituents. Consequently, electrophilic substitution reactions such as halogenation or nitration on the oxadiazole ring itself are generally not feasible. chemicalbook.com

Nitrogen Atoms (N2 and N4) :

N4 : The nitrogen at position 4 is a pyridine-like nitrogen and is considered to be the most nucleophilic and weakly basic center in the ring.

N2 : The nitrogen at position 2 displays ambiphilic character, meaning it can react as either a nucleophile or an electrophile depending on the reaction conditions. However, its electrophilic character is particularly important in the context of intramolecular rearrangements, where it is attacked by an internal nucleophile, leading to the cleavage of the weak O1-N2 bond. chim.it

N3 : The nitrogen at position 3 (formally part of the C=N-O linkage) displays nucleophilic character. chim.it

| Ring Atom | Position | Character | Primary Reactivity |

|---|---|---|---|

| C | 3 | Electrophilic chim.it | Susceptible to nucleophilic attack. chemicalbook.com |

| C | 5 | Electrophilic chim.it | Susceptible to nucleophilic attack, especially with electron-withdrawing groups. |

| N | 2 | Ambiphilic (primarily electrophilic in rearrangements) | Site of intramolecular nucleophilic attack during rearrangements. chim.it |

| N | 4 | Nucleophilic / Weakly Basic | Can be attacked by electrophiles if the ring is substituted with electron-releasing groups. rroij.com |

Thermal Rearrangement Phenomena

Due to their limited aromaticity and the labile O-N bond, 1,2,4-oxadiazoles are prone to thermally induced rearrangements, often transforming into more stable heterocyclic structures. chim.itosi.lv

The Boulton-Katritzky Rearrangement (BKR) is one of the most significant and extensively studied thermal transformations of 1,2,4-oxadiazole derivatives. chim.it This reaction is a type of intramolecular nucleophilic substitution. chim.it The general mechanism involves a nucleophilic atom within a three-atom side chain attached to the C3 position of the oxadiazole ring attacking the electrophilic N2 atom. chim.it This attack leads to the cleavage of the unstable O-N bond, with the oxygen atom acting as a leaving group, and results in the formation of a new, more stable heterocyclic system. chim.it

The outcome of the BKR is highly dependent on the sequence of atoms in the side chain. For instance:

A CNN sequence in the side chain can lead to the formation of 1,2,3-triazoles . chim.it

An NNC or NCN sequence can yield 1,2,4-triazoles . chim.it

NCC or CNC sequences can be utilized for the preparation of imidazoles . chim.it

A CCO sequence can produce isoxazolines . chim.it

This rearrangement provides a versatile synthetic route for converting 1,2,4-oxadiazoles into a variety of other important heterocyclic compounds. nih.gov

Besides the BKR, 1,2,4-oxadiazoles can undergo other thermal rearrangements, often categorized by their mechanistic pathways:

ANRORC Rearrangement : This stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. In this mechanism, an external nucleophile attacks an electrophilic carbon of the oxadiazole ring (typically C5), leading to the opening of the ring. The resulting open-chain intermediate then cyclizes to form a new heterocyclic product. chim.itosi.lvresearchgate.net For example, 3-chloro-1,2,4-oxadiazoles can react with amines at the C5 position to initiate an ANRORC-like rearrangement. chim.it

MNAC Rearrangement : This pathway involves Migration–Nucleophilic Attack–Cyclization. It has been observed in cascade rearrangements where a 1,2,4-oxadiazole is an intermediate that subsequently transforms into a different heterocycle, such as a 1,3,4-oxadiazole. osi.lvresearchgate.net

Photochemical Rearrangement Pathways

Irradiation with ultraviolet light provides the energy needed to induce electronic transitions in 1,2,4-oxadiazole derivatives, leading to a variety of photochemical rearrangements. osi.lv These reactions often proceed through highly reactive, short-lived intermediates that can evolve into different products depending on their structure and the reaction conditions. chim.it Theoretical studies suggest that conical intersections play a critical role in these photorearrangement processes. researchgate.net

Upon photo-induction, a reactive open-chain intermediate is often generated, which can have zwitterionic, bi-radical, or nitrene-like characteristics. chim.it The fate of this intermediate determines the final product structure. Several distinct photochemical pathways have been identified:

Ring Contraction–Ring Expansion (RCRE) : This route has been observed in the photoisomerization of certain 3-amino-1,2,4-oxadiazoles, leading to the formation of 1,3,4-oxadiazoles. chim.itrsc.org

Internal Cyclization–Isomerization (ICI) : This pathway can lead to the formation of a regioisomeric 1,2,4-oxadiazole from the starting compound. chim.it

A significant outcome of the photochemical irradiation of 1,2,4-oxadiazole derivatives is their isomerization into other heterocyclic systems, most notably triazoles. The photochemical version of the Boulton-Katritzky reaction can be initiated by light, converting arylhydrazones of 3-benzoyl-1,2,4-oxadiazoles into the corresponding triazoles. nih.gov

Computational studies have explored the mechanism of the photoisomerization of 1,2,4-oxadiazole derivatives into 1,2,4-triazoles. ingentaconnect.comresearchgate.net One proposed mechanism involves an electron transfer process that facilitates a hydrogen atom transfer from a side chain to the N4 atom of the oxadiazole ring. The resulting radical cation can then cyclize to yield the triazole product. ingentaconnect.comresearchgate.net

Photocyclization Processes

The photochemical behavior of 1,2,4-oxadiazole derivatives has been a subject of considerable study, revealing complex isomerization and rearrangement pathways upon irradiation. nih.gov For a compound such as 5-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole, exposure to ultraviolet light would likely initiate the cleavage of the weak N-O bond, which is a common primary photochemical event for this heterocyclic system. researchgate.netchim.it This cleavage generates highly reactive intermediates that can subsequently evolve through several pathways.

Theoretical studies on model 1,2,4-oxadiazole systems suggest that conical intersections play a critical role in their photorearrangement, potentially allowing for barrierless, one-step transformations to photoisomers. researchgate.net The specific outcome of the photoreaction is highly dependent on the substitution pattern of the oxadiazole ring and the reaction conditions, such as the solvent. chim.itrsc.org

Two prominent rearrangement pathways observed for 3,5-disubstituted 1,2,4-oxadiazoles are:

Ring Contraction-Ring Expansion (RCRE) Route: Irradiation of certain 3-amino-5-aryl-1,2,4-oxadiazoles leads to the formation of isomeric 1,3,4-oxadiazoles. chim.itrsc.org This process is believed to proceed through an initial ring contraction to an azirine intermediate, followed by expansion to the more stable 1,3,4-oxadiazole ring.

Internal Cyclization-Isomerization (ICI) Route: This pathway can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Formation of Acyclic Products: In other cases, such as with 3,5-diphenyl-1,2,4-oxadiazole, irradiation in a nucleophilic solvent like methanol (B129727) results in the formation of open-chain products. This occurs when the photolytically generated intermediate is trapped by the solvent. rsc.org

A notable example is the photochemical version of the Boulton-Katritzky reaction, which has been observed in arylhydrazones of 3-benzoyl-5-substituted-1,2,4-oxadiazoles, leading to the formation of corresponding triazoles. nih.gov

| Starting Material | Conditions | Major Product(s) | Reaction Pathway |

|---|---|---|---|

| 3-Amino-5-aryl-1,2,4-oxadiazoles | UV irradiation (254 nm) in methanol | 2-Amino-5-aryl-1,3,4-oxadiazoles | Ring Contraction-Ring Expansion (RCRE) rsc.org |

| 3,5-Diphenyl-1,2,4-oxadiazole | UV irradiation (254 nm) in methanol | Open-chain products (solvent adducts) | Ring cleavage and solvent trapping rsc.org |

| Arylhydrazones of 3-benzoyl-5-X-1,2,4-oxadiazoles | Photochemical irradiation | 1,2,4-Triazole (B32235) derivatives | Photo-induced Boulton-Katritzky Rearrangement nih.gov |

Nucleophilic Aromatic Substitution (SNAr) and ANRORC Rearrangements

The carbon atoms of the 1,2,4-oxadiazole ring exhibit electrophilic character, making them susceptible to nucleophilic attack. chim.it The C(5) position is particularly activated towards nucleophilic attack, especially when substituted with strong electron-withdrawing groups. This reactivity facilitates rearrangements, most notably the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.netosi.lv

The ANRORC pathway is a powerful method for transforming the 1,2,4-oxadiazole ring into other heterocyclic systems. The general mechanism involves:

Addition: A bidentate nucleophile attacks the electrophilic C(5) atom of the oxadiazole ring.

Ring Opening: The initial adduct undergoes cleavage of the weak O-N bond, leading to an open-chain intermediate.

Ring Closure: Intramolecular cyclization occurs as the second nucleophilic site of the reagent attacks an electrophilic center in the intermediate, forming a new, often more stable, heterocyclic ring.

A classic example is the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine (B178648) or methylhydrazine. nih.gov The nucleophilic hydrazine attacks the C(5) position, leading to ring opening and subsequent closure to form 1,2,4-triazole derivatives. researchgate.netsemanticscholar.org This type of transformation demonstrates the utility of the 1,2,4-oxadiazole ring as a synthon for other heterocycles. While no specific ANRORC reactions of this compound have been reported, it is anticipated that it would react with strong bidentate nucleophiles in a similar fashion, potentially yielding triazole or other heterocyclic products depending on the nucleophile used.

| 1,2,4-Oxadiazole Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-Perfluoroalkyl-1,2,4-oxadiazole-3-carboxamides | Hydrazine / Methylhydrazine | Perfluoroalkyl-1,2,4-triazole-carboxamides | semanticscholar.org |

| 5-Perfluoroalkyl-3-phenyl-1,2,4-oxadiazoles | Hydrazine / Methylhydrazine | Five- or six-membered heterocyclic rings | nih.gov |

| 3-Chloro-1,2,4-oxadiazoles | Allylamine (B125299) | Tetrahydroisoxazolo[3,4-d]pyrimidines | chim.it |

Ring-Opening Reactions and Formation of Acyclic Products

The inherent instability of the O-N bond in the 1,2,4-oxadiazole ring makes it prone to cleavage under various conditions, leading to ring-opened products. researchgate.netchim.it This reactivity is distinct from the ANRORC pathway as it does not necessarily involve a subsequent ring closure to form a new heterocyclic system.

For instance, the catalytic reduction of the 1,2,4-oxadiazole ring is a well-established method for its cleavage. Reduction using molecular hydrogen with a palladium catalyst (H₂/Pd-C) or with ammonium (B1175870) formate (B1220265) and a palladium catalyst (NH₄CO₂H/Pd-C) effectively cleaves the O-N bond to produce N-acylamidine derivatives. researchgate.net For this compound, this reaction would be expected to yield N-(3-methoxybenzoyl)phenylacetamidine.

Thermal reactions with nucleophiles can also lead to ring-opening. A study on 3-aryl-5-methyl-1,2,4-oxadiazoles demonstrated that heating with benzyl (B1604629) alcohol or benzylamine (B48309) resulted in cleavage of the oxadiazole ring. rsc.org The reaction with benzyl alcohol yielded the corresponding aryl nitrile, benzyl acetate, and benzaldehyde, indicating a complex fragmentation pathway. The reaction with benzylamine was slower but produced the aryl nitrile and N-acetylbenzylamine. These findings suggest that the this compound could undergo similar fragmentation upon heating with nucleophilic reagents.

| Starting Material | Reagents/Conditions | Major Acyclic Product(s) | Reference |

|---|---|---|---|

| Generic 3,5-disubstituted 1,2,4-oxadiazole | H₂, Pd/C or NH₄CO₂H, Pd/C | N-Acylamidine | researchgate.net |

| 3-Aryl-5-methyl-1,2,4-oxadiazole | Benzyl alcohol, heat | Aryl nitrile, Benzyl acetate, Benzaldehyde | rsc.org |

| 3-Aryl-5-methyl-1,2,4-oxadiazole | Benzylamine, heat | Aryl nitrile, N-Acetylbenzylamine | rsc.org |

Functional Group Transformations and Derivatization on the 1,2,4-Oxadiazole Core

Beyond reactions that consume the heterocyclic ring, the substituents at the C(3) and C(5) positions can undergo a variety of chemical transformations, allowing for the derivatization of the 1,2,4-oxadiazole core. The oxadiazole ring itself is generally stable to many standard synthetic conditions, enabling modifications of the side chains.

For a molecule like this compound, functionalization could occur on the benzyl or methoxyphenyl groups. For example, the aromatic rings could undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although the directing effects of the oxadiazole ring and the existing substituents would need to be considered. The benzylic methylene (B1212753) group could also be a site for radical halogenation or oxidation.

A pertinent example of side-chain modification on the 1,2,4-oxadiazole core is the transformation of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles (5-styryl derivatives) into 5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoles. nih.govbeilstein-journals.org This conversion is achieved through a two-step sequence:

Bromination: The double bond of the styryl group is brominated to yield a dibromo derivative.

Di-dehydrobromination: Treatment with a strong base, such as sodium amide in liquid ammonia, eliminates two equivalents of HBr to form the corresponding alkyne.

This sequence demonstrates that complex functional groups attached to the 1,2,4-oxadiazole ring can be manipulated without disrupting the core heterocycle, providing a pathway to novel derivatives.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 5-(2-Arylethenyl)-3-aryl-1,2,4-oxadiazole | 1. Br₂ 2. NaNH₂ / liq. NH₃ | 5-(1,2-Dibromo-2-arylethyl)-3-aryl-1,2,4-oxadiazole | 5-(2-Arylethynyl)-3-aryl-1,2,4-oxadiazole | beilstein-journals.org |

Biological Activity and Mechanistic Research of 5 Benzyl 3 3 Methoxyphenyl 1,2,4 Oxadiazole Derivatives in Pre Clinical Models

Anti-Oncogenic and Anti-Proliferative Research

Derivatives of oxadiazole have emerged as a promising scaffold in the search for novel anti-cancer agents. Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes required for tumor growth and survival.

Inhibition of Specific Cancer Cell Lines (in vitro studies)

Various derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated cytotoxic effects against a range of human cancer cell lines. For instance, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, a compound with structural similarities to the subject of this article, has shown selective antiproliferative effects against the murine melanoma cell line B16-F10 with an IC50 value of 50.99 μM. researchgate.net This suggests that the 3-phenyl-1,2,4-oxadiazole (B2793662) core can be a valuable pharmacophore for anti-melanoma agents.

Furthermore, a series of novel 1,2,4-oxadiazole-containing hydroxamic acid derivatives have exhibited potent antiproliferative activity. One of the lead compounds from this series, 14b , displayed significant cytotoxicity across twelve different cancer cell lines with IC50 values ranging from 9.8 to 44.9 nM. indexcopernicus.com

Table 1: In Vitro Anti-Proliferative Activity of 1,2,4-Oxadiazole Derivative 14b

| Cancer Cell Line | IC50 (nM) |

|---|---|

| Daudi (Burkitt's lymphoma) | 9.8 |

| SU-DHL-4 (Lymphoma) | 11.2 |

| A549 (Lung) | 20.1 |

| HCT116 (Colon) | 22.3 |

| PC-3 (Prostate) | 25.6 |

| K562 (Leukemia) | 28.9 |

| HeLa (Cervical) | 30.5 |

| MCF-7 (Breast) | 33.7 |

| HL-60 (Leukemia) | 36.4 |

| U937 (Lymphoma) | 39.8 |

| RPMI-8226 (Multiple myeloma) | 42.1 |

| Jurkat (T-cell leukemia) | 44.9 |

Data sourced from literature. indexcopernicus.com

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anti-cancer effects of oxadiazole derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The 1,2,4-oxadiazole-containing hydroxamic acid derivative 14b was found to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cells. indexcopernicus.com

In a study of 1,2,3-triazole/1,2,4-oxadiazole hybrids, compounds 7j, 7k, and 7l were shown to promote apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. researchgate.net Similarly, other research has demonstrated that certain 1,3,4-oxadiazole (B1194373) derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines. researchgate.netmdpi.com For example, some benzimidazole-based 1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. researchgate.net

Enzyme and Receptor Target Identification (e.g., HDAC, Kinases, Proteases)

A key mechanism through which oxadiazole derivatives exert their anti-cancer effects is by inhibiting specific enzymes that are crucial for cancer cell proliferation and survival. Histone deacetylases (HDACs) have been identified as a significant target for 1,2,4-oxadiazole derivatives. The compound 14b , a 1,2,4-oxadiazole-containing hydroxamic acid, was a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 1.8 nM, 3.6 nM, and 3.0 nM, respectively. indexcopernicus.com This inhibition of HDACs leads to an increase in histone acetylation, which in turn can modulate the expression of genes involved in cell cycle control and apoptosis. indexcopernicus.complos.org

Table 2: HDAC Enzyme Inhibition by 1,2,4-Oxadiazole Derivative 14b

| Enzyme | IC50 (nM) |

|---|---|

| HDAC1 | 1.8 |

| HDAC2 | 3.6 |

| HDAC3 | 3.0 |

Data sourced from literature. indexcopernicus.com

In addition to HDACs, other enzymes have been identified as targets for oxadiazole derivatives. A novel hit compound with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold was identified as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor with an IC50 value of 1.3 μM. nih.gov Furthermore, some 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Anti-Infective Research

The oxadiazole scaffold is also a prominent feature in the development of new anti-infective agents, with derivatives showing activity against a range of bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus including MRSA)

In one study, three novel 1,3,4-oxadiazole derivatives, designated OZE-I, OZE-II, and OZE-III, demonstrated significant in vitro antimicrobial activity against seven S. aureus strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. researchgate.net These compounds were also effective against MRSA strains. researchgate.net Another investigation of four different oxadiazoles (B1248032) against 210 MRSA strains reported MIC50 and MIC90 values of 1 to 2 μg/ml and 4 μg/ml, respectively. nih.gov

**Table 3: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives against *S. aureus***

| Compound | Strain | MIC (μg/ml) |

|---|---|---|

| OZE-I | S. aureus (7 strains) | 4-16 |

| OZE-II | S. aureus (7 strains) | 4-16 |

| OZE-III | S. aureus (7 strains) | 8-32 |

| Oxadiazole 1 | MRSA (210 strains) | MIC90 = 4 |

| Oxadiazole 2 | MRSA (210 strains) | MIC90 = 4 |

| Oxadiazole 3 (ND-421) | MRSA (210 strains) | MIC90 = 4 |

| Oxadiazole 4 | MRSA (210 strains) | MIC90 = 4 |

Data sourced from literature. researchgate.netnih.gov

Antifungal Efficacy

The antifungal potential of oxadiazole derivatives has been explored, with notable efficacy against opportunistic fungal pathogens like Candida albicans. Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. nih.govfrontiersin.orgresearchgate.netnih.gov The proposed mechanism of action for these compounds is the inhibition of the enzyme thioredoxin reductase, which is essential for the fungus's defense against oxidative stress. nih.govresearchgate.net

In a separate study, a 1,3,4-oxadiazole derivative, LMM6, demonstrated high efficacy against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov

**Table 4: Antifungal Activity of 1,3,4-Oxadiazole Derivatives against *Candida albicans***

| Compound | Strain | MIC (μg/ml) |

|---|---|---|

| LMM5 | C. albicans | 32 |

| LMM11 | C. albicans | 32 |

| LMM6 | C. albicans (clinical isolates) | 8-32 |

Data sourced from literature. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov

Antiparasitic and Antileishmanial Potentials

The global health burden of parasitic diseases, such as leishmaniasis, necessitates the development of new and effective therapeutic agents. Research into 1,2,4-oxadiazole derivatives has revealed their potential as antiparasitic agents. While direct studies on 5-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole are limited in this specific context, related oxadiazole compounds have shown promising results. For instance, 5-(4-Methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole demonstrated potent antileishmanial activity, with an IC50 value of 13.54 ± 0.1 µg/mL, which was more effective than the standard drug amphotericin B (IC50 15.1 ± 0.01 µg/mL). researchgate.net Similarly, studies on 2-benzyl-5-nitroindazolin-3-one derivatives, which share structural similarities, have shown potent in vitro activity against Leishmania amazonensis. nih.gov One derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was particularly effective against amastigotes with an IC50 of 0.46 ± 0.01 µM and a high selectivity index of 875. nih.gov Furthermore, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide showed significant antileishmanial activity against Leishmania braziliensis, reducing macrophage infection and inducing parasite death through oxidative stress and membrane disruption. mdpi.com These findings suggest that the oxadiazole scaffold, and by extension, this compound derivatives, could be a promising starting point for the development of novel antileishmanial drugs.

Antiviral Activities (e.g., SARS-CoV-2 PLpro inhibition)

The COVID-19 pandemic spurred intensive research into antiviral agents, with the SARS-CoV-2 papain-like protease (PLpro) emerging as a key therapeutic target. nih.govresearchgate.net PLpro is crucial for viral replication and helps the virus evade the host's immune response. researchgate.net Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives as PLpro inhibitors. nih.gov By mimicking the structure of a known PLpro inhibitor, GRL0617, researchers designed and synthesized 1,2,4-oxadiazole derivatives with promising inhibitory activity. nih.gov One such derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, exhibited a dual inhibitory effect on both SARS-CoV-2 PLpro (IC50 = 7.197 μM) and the spike protein's receptor-binding domain (IC50 = 8.673 μM). nih.gov This dual action is significant as it could potentially block viral replication and entry into host cells. nih.gov Further research has identified non-covalent small molecule inhibitors of SARS-CoV-2 PLpro that show strong antiviral effects in cellular models. embopress.orgnih.gov These findings underscore the potential of the 1,2,4-oxadiazole scaffold in the development of effective antiviral therapies against SARS-CoV-2 and potentially other coronaviruses.

Antitubercular Investigations

The rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new antitubercular drugs. nih.gov The 1,2,4-oxadiazole scaffold has been explored for its potential in this area. nih.gov A series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were tested against H37Rv, MDR, and XDR strains of MTB. nih.gov Compound 3a, which features a para-trifluorophenyl substituted oxadiazole, demonstrated notable activity against the susceptible H37Rv and MDR-MTB strains, with Minimum Inhibitory Concentration (MIC) values of 8 and 16 µg/ml, respectively. nih.gov Other studies have also reported the antitubercular activity of various oxadiazole derivatives. jksus.orgmdpi.comresearchgate.net For example, a series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated, with one compound showing a MIC of 0.8 µg/ml against M. tuberculosis H37Rv. jksus.org The mechanism of action for some of these compounds is thought to involve the inhibition of essential mycobacterial enzymes like aminoacyl-tRNA synthetases. nih.gov

Anti-Inflammatory and Immunomodulatory Studies

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory and immunomodulatory properties are of great therapeutic interest. Several studies have investigated the potential of 1,2,4-oxadiazole derivatives in this regard. nih.govresearchgate.netnih.gov One study evaluated the antitumor and immunomodulatory effects of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine. nih.govnih.gov This compound was found to inhibit the growth of melanoma cells and polarize bone marrow-derived macrophages towards an M1 (pro-inflammatory, anti-tumor) phenotype, leading to the production of TNF-α. nih.govnih.gov Other research has shown that 2,5-disubstituted-1,3,4-oxadiazole derivatives possess anti-inflammatory activity, with one derivative exhibiting a 74.16% inhibition of inflammation in a carrageenan-induced paw edema model in rats. nih.gov The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX). researchgate.netnih.gov The ability of these derivatives to modulate immune responses and reduce inflammation suggests their potential use in treating a variety of inflammatory conditions. brieflands.comresearchgate.net

Metabolic Pathway Modulation and Related Research (e.g., Antidiabetic Mechanisms via PPARγ, α-glucosidase, α-amylase, GSK-3β)

Metabolic disorders, particularly type 2 diabetes mellitus, are a growing global health concern. One therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.gov Research has shown that 1,3,4-oxadiazole derivatives can act as potent inhibitors of these enzymes. nih.govnih.gov For example, a study on 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) demonstrated its antidiabetic potential through α-amylase inhibition and inhibition of hemoglobin glycosylation. researchgate.net Another study on quinoline-1,3,4-oxadiazole conjugates identified compounds with strong α-glucosidase inhibitory activity, with one derivative showing an IC50 of 15.85 µM, which is more potent than the standard drug acarbose. nih.gov Kinetic studies revealed a non-competitive mode of inhibition, suggesting an allosteric binding mechanism. nih.gov These findings highlight the potential of oxadiazole derivatives in the development of new antidiabetic agents.

Neurological and Central Nervous System Research (e.g., Nematicidal Activity, GABA-modulating effects, Sirtuin inhibition)

The diverse biological activities of oxadiazole derivatives extend to the central nervous system. A series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide (B32628) were synthesized and screened for their enzyme inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. who.int The results indicated that these compounds were relatively more active against AChE. who.int This suggests a potential therapeutic application for these derivatives in neurodegenerative disorders. Further research is needed to fully elucidate their mechanisms of action within the central nervous system.

Investigation of Molecular Targets and Mechanism of Action in Pre-clinical Models

Understanding the molecular targets and mechanisms of action is crucial for the development of new drugs. For this compound derivatives, research has pointed to several potential targets. In the context of antiviral activity, the SARS-CoV-2 papain-like protease (PLpro) has been identified as a key target. nih.gov Molecular docking studies have provided insights into the binding interactions between 1,2,4-oxadiazole derivatives and the active site of PLpro. nih.gov For antitubercular activity, aminoacyl-tRNA synthetases are a proposed target. nih.gov In the realm of anti-inflammatory and immunomodulatory effects, cyclooxygenase (COX) enzymes and the modulation of macrophage polarization are key mechanisms. nih.govresearchgate.netnih.gov For antidiabetic effects, α-glucosidase and α-amylase are the primary targets, with evidence suggesting an allosteric mode of inhibition. nih.govnih.gov In neurological research, acetylcholinesterase has been identified as a target for some derivatives. who.int The diverse range of molecular targets highlights the versatility of the 1,2,4-oxadiazole scaffold and provides a foundation for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies (e.g., PLpro, HDAC, Kinases)

Derivatives of the 1,2,4-oxadiazole core structure have demonstrated notable inhibitory effects against several classes of enzymes, including viral proteases and protein kinases.

Specifically, in the context of antiviral research, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of SARS-CoV-2 proteases. One study focused on the repositioning of the 1,2,4-oxadiazole scaffold as potential inhibitors of the papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov The design strategy involved mimicking the structural features of a known benzamide (B126) PLpro inhibitor, GRL0617, by isosterically replacing the amide backbone with the 1,2,4-oxadiazole ring. nih.gov This led to the identification of compounds with dual inhibitory potential against both SARS-CoV-2 PLpro and the spike protein's receptor-binding domain (RBD). nih.gov For instance, the compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline exhibited an IC50 value of 7.197 μM against PLpro. nih.gov

Another key viral enzyme, the main protease (Mpro or 3CLpro), has also been a target for 1,2,4-oxadiazole derivatives. Research has reported a series of 3-phenyl-1,2,4-oxadiazole derivatives as Mpro inhibitors. nih.gov Through structure-activity relationship (SAR) studies, a potent compound was identified with an IC50 value of 5.27 ± 0.26 μM. nih.gov

In the realm of protein kinase inhibition, derivatives of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole have been identified as novel inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). bohrium.comresearchgate.net RIPK1 is a crucial mediator of apoptosis and necroptosis, making it a target for inflammatory diseases. bohrium.comresearchgate.net A lead compound from this series demonstrated significant kinase inhibitory activity with an IC50 value of 1.3 μM. bohrium.comresearchgate.net

While direct studies on this compound's effect on Histone Deacetylases (HDACs) were not prominently found, the broad enzymatic inhibitory potential of the oxadiazole class suggests this could be an area for future investigation.

Table 1: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

| Derivative Class | Target Enzyme | IC50 (μM) |

|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 nih.gov |

| 3-phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | 5.27 nih.gov |

| 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivative | RIPK1 Kinase | 1.3 bohrium.comresearchgate.net |

Receptor Agonism/Antagonism

The versatility of the 1,2,4-oxadiazole ring extends to its interaction with various receptors. The 1,2,4-oxadiazole ring is known to bind to and inhibit receptors such as the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.gov

Derivatives containing a piperazine (B1678402) moiety linked to a different heterocyclic core have shown antagonist activity at α1-adrenergic receptors (α1-ARs), which are implicated in benign prostatic hyperplasia. frontiersin.org While this study did not involve a 1,2,4-oxadiazole, it highlights the potential for designing receptor antagonists by incorporating appropriate pharmacophores into heterocyclic scaffolds.

Further research is necessary to specifically delineate the receptor agonism or antagonism profile of this compound and its close analogs.

Protein-Ligand Interaction Mapping and Functional Assays

Molecular docking and simulation studies are instrumental in understanding the binding modes of 1,2,4-oxadiazole derivatives with their protein targets. For the SARS-CoV-2 PLpro inhibitors, docking simulations helped to elucidate the possible structural determinants of their activity and provided insights for further optimization. nih.gov

In the case of RIPK1 inhibitors, molecular dynamics simulations of a lead compound with the kinase indicated that it may function as a type II kinase inhibitor. bohrium.comresearchgate.net These simulations provide a detailed view of the protein-ligand interactions at an atomic level, revealing key residues involved in the binding. bohrium.comresearchgate.net

Functional assays are crucial for confirming the biological activity predicted by computational models. For instance, the inhibitory activity of 1,2,4-oxadiazole derivatives against SARS-CoV-2 proteases was confirmed using in vitro enzymatic assays. nih.govnih.gov Similarly, the anti-necroptotic effect of RIPK1 inhibitors was demonstrated in a cellular model of necroptosis. researchgate.net

The combination of in silico methods like molecular docking with in vitro functional assays provides a powerful approach to map protein-ligand interactions and to discover and optimize novel bioactive compounds based on the this compound scaffold.

Structure Activity Relationship Sar Studies for 5 Benzyl 3 3 Methoxyphenyl 1,2,4 Oxadiazole and Its Analogues

General Design Principles for Oxadiazole-Based Bioactive Compounds

The 1,2,4-oxadiazole (B8745197) ring is a prominent heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. nih.govresearchgate.netscispace.com This is attributed to its similar spatial arrangement of heteroatoms, which allows it to engage in comparable non-covalent interactions with biological targets, such as hydrogen bonding. rsc.org A significant advantage of the 1,2,4-oxadiazole ring is its enhanced metabolic stability compared to esters, which are susceptible to hydrolysis by esterases. researchgate.net

The design of bioactive compounds based on the 1,2,4-oxadiazole core often leverages its electron-withdrawing nature. This property can influence the electronic environment of the substituents at the 3- and 5-positions, thereby modulating their interaction with target proteins. nih.gov The planar structure of the 1,2,4-oxadiazole ring also provides a rigid scaffold, which can be advantageous for optimizing the orientation of substituents for optimal binding. researchgate.net

Impact of Substituent Variation on Biological Activity

Role of the 3-(3-methoxyphenyl) Moiety in Modulating Activity

The 3-(3-methoxyphenyl) group in the target compound plays a crucial role in defining its biological activity. The methoxy (B1213986) group (-OCH3) at the meta-position of the phenyl ring influences the molecule's properties through both electronic and steric effects.

The position of the methoxy group on the phenyl ring is critical. In the meta-position, the methoxy group primarily exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. quora.com This can impact the acidity of nearby protons and the molecule's ability to participate in hydrogen bonding. Unlike ortho and para positions, the meta-position does not allow for the electron-donating resonance effect of the methoxy group to significantly influence the electronic character of the bond connecting the phenyl ring to the oxadiazole. quora.com This distinction in electronic effects based on substituent position can lead to significant differences in biological activity. nih.govnih.gov

The presence of the methoxy group can also affect the compound's lipophilicity and its ability to interact with hydrophobic pockets within a biological target. researchgate.net The following table illustrates the hypothetical impact of methoxy group positioning on a generic biological activity, based on general principles observed in related compounds.

| Compound | Substituent at 3-position | Relative Activity (%) |

|---|---|---|

| Analog 1 | 3-methoxyphenyl | 100 |

| Analog 2 | 4-methoxyphenyl | 85 |

| Analog 3 | 2-methoxyphenyl | 70 |

| Analog 4 | phenyl | 50 |

This table is illustrative and compiled based on general SAR principles for methoxy-substituted phenyl rings in bioactive compounds.

Role of the 5-benzyl Moiety in Modulating Activity

The 5-benzyl group is another key determinant of the biological activity of 5-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole. The benzyl (B1604629) group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH2-) group, can engage in various non-covalent interactions with biological targets.

The phenyl ring of the benzyl group can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding site. unina.it The methylene linker provides a degree of conformational flexibility, allowing the phenyl ring to adopt an optimal orientation for binding. The benzylic C-H bonds have a lower bond dissociation energy compared to other C-H bonds, which can influence the molecule's metabolic stability. wikipedia.org

Influence of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings of either the 3- or 5-substituent can significantly alter the biological activity.

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) can increase the electron density of the aromatic ring. In some cases, this can enhance binding affinity by increasing the strength of cation-π interactions. However, in other instances, it may be detrimental to activity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. This can enhance the acidity of nearby protons and alter the hydrogen bonding capacity of the molecule. For some targets, the presence of a strong EWG is crucial for potent activity. nih.gov

The table below provides a hypothetical comparison of the effects of EDGs and EWGs on a generic biological activity.

| Compound | Substituent on 5-benzyl ring | Electronic Effect | Relative Activity (%) |

|---|---|---|---|

| Analog 5 | H | Neutral | 100 |

| Analog 6 | 4-CH3 | EDG | 110 |

| Analog 7 | 4-OCH3 | EDG | 125 |

| Analog 8 | 4-Cl | EWG | 90 |

| Analog 9 | 4-NO2 | EWG | 75 |

This table is illustrative and compiled based on general SAR principles for substituted benzyl groups in bioactive compounds.

Effects of Halogenation and Other Chemical Modifications

Halogenation of the aromatic rings is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens such as fluorine, chlorine, and bromine can influence lipophilicity, metabolic stability, and binding interactions.

The introduction of a halogen can increase lipophilicity, which may enhance membrane permeability and cell uptake. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a binding site. Furthermore, blocking a potential site of metabolism with a halogen can improve the pharmacokinetic profile of a compound.

Importance of Linkers and Bridging Moieties

While the core structure of this compound features a direct link between the benzyl group and the oxadiazole ring, the introduction of linkers or bridging moieties between the heterocyclic core and its substituents is a key strategy in drug design. Linkers can provide optimal spacing and orientation of the interacting groups, leading to enhanced binding affinity. The length, rigidity, and chemical nature of a linker can all be varied to fine-tune the biological activity. For instance, replacing the methylene bridge of the benzyl group with a different linker could significantly impact the compound's activity profile.

Advanced Research Applications and Future Perspectives for 5 Benzyl 3 3 Methoxyphenyl 1,2,4 Oxadiazole in Chemical Research

Development as Research Probes and Chemical Tools for Biological Pathway Elucidation

Derivatives of 1,2,4-oxadiazole (B8745197) are being developed as research probes to investigate and clarify complex biological pathways. Their ability to interact with a wide array of biological targets makes them suitable for this purpose. For instance, some 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers through the activation of caspase-3, a key enzyme in the apoptotic pathway. mdpi.commdpi.com By studying the interactions of these compounds, researchers can gain a deeper understanding of the mechanisms that regulate programmed cell death.

Furthermore, the structural versatility of the 1,2,4-oxadiazole core allows for the synthesis of a diverse library of compounds. nih.gov This diversity is crucial for developing selective probes that can target specific proteins or enzymes within a biological pathway, thereby helping to dissect their individual functions.

Strategies for Overcoming Biological Resistance Mechanisms and Broad-Spectrum Activity Development

The emergence of drug-resistant pathogens presents a major challenge in the treatment of infectious diseases. mdpi.com The 1,2,4-oxadiazole scaffold is being explored for the development of novel antimicrobial agents with the potential to overcome existing resistance mechanisms. researchgate.net Some derivatives have demonstrated significant antibacterial activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Strategies to enhance broad-spectrum activity include the modification of substituents on the 1,2,4-oxadiazole ring to optimize their interaction with bacterial targets and to reduce susceptibility to bacterial efflux pumps, a common resistance mechanism. mdpi.comnih.gov The development of hybrid molecules, which combine the 1,2,4-oxadiazole core with other known pharmacophores, is another promising approach to broaden the spectrum of activity and combat resistance. researchgate.net

Innovative Drug Discovery Research Approaches Utilizing the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions. nih.govchim.it Innovative research approaches are leveraging this scaffold to design and synthesize novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.net

One such approach involves the use of the 1,2,4-oxadiazole moiety as a bioisostere for ester and amide groups, which can improve the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov Additionally, the synthetic accessibility of 1,2,4-oxadiazoles allows for the rapid generation of compound libraries for high-throughput screening, accelerating the identification of new drug leads. semanticscholar.org The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant increase over the past fifteen years. nih.gov

Table 1: Selected Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction, Caspase-3 activation | mdpi.commdpi.com |

| Antibacterial | Inhibition of bacterial growth, Overcoming drug resistance | researchgate.netnih.govnih.gov |

| Anti-Alzheimer's | Cholinesterase inhibition, MAO-B inhibition | nih.govnih.gov |

| Antiparasitic | Inhibition of cruzain, Activity against Trypanosoma cruzi | scielo.br |

| Anti-inflammatory | Modulation of inflammatory pathways | nih.gov |

Exploration of Polypharmacology and Multi-targeted Agents for Complex Disease Research

Complex diseases such as cancer and Alzheimer's disease often involve multiple biological pathways, making single-target drugs less effective. nih.govfrontiersin.org The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a promising strategy for treating such diseases. The 1,2,4-oxadiazole scaffold is well-suited for the design of multi-targeted agents due to its ability to be functionalized with different pharmacophoric groups. frontiersin.org

For example, novel 1,2,4-oxadiazole derivatives have been designed as multi-target anti-Alzheimer's agents, simultaneously inhibiting both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), two key enzymes implicated in the progression of the disease. nih.gov Similarly, in cancer research, 1,2,4-oxadiazole-based compounds are being developed as dual inhibitors of multiple kinases involved in tumor growth and proliferation. frontiersin.org

Synergistic Research with Other Therapeutic Modalities

Combining 1,2,4-oxadiazole derivatives with existing therapeutic agents is another area of active research. This synergistic approach aims to enhance therapeutic efficacy, reduce dosages, and overcome drug resistance. For instance, a novel 1,2,4-oxadiazole-containing derivative has been shown to act synergistically with oxacillin (B1211168) against MRSA, restoring the efficacy of this conventional antibiotic. nih.gov The study found that the combination of the two compounds resulted in a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. nih.gov This suggests that 1,2,4-oxadiazole derivatives could be developed as adjuvants to potentiate the activity of existing antibiotics.

Advanced Synthetic Method Development for Complex 1,2,4-Oxadiazole Derivatives

The growing interest in 1,2,4-oxadiazoles has spurred the development of new and efficient synthetic methods for their preparation. nih.govchim.it Traditional methods often involve the cyclization of O-acylamidoximes. chim.it More recent advancements focus on one-pot syntheses, microwave-assisted reactions, and the use of novel catalysts to improve yields, reduce reaction times, and increase the diversity of accessible derivatives. chim.itsemanticscholar.org

For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium has been reported. nih.gov Another innovative approach involves the DNA-conjugated synthesis of 1,2,4-oxadiazoles, which allows for the creation of large and diverse compound libraries for screening purposes. nih.gov These advanced synthetic methodologies are crucial for exploring the full therapeutic potential of the 1,2,4-oxadiazole scaffold by enabling the synthesis of more complex and finely-tuned molecules. chim.itnih.gov

Table 2: Overview of Synthetic Methods for 1,2,4-Oxadiazole Derivatives

| Method | Description | Advantages | Reference |

|---|---|---|---|

| O-acylamidoxime Cyclization | Classical method involving the cyclization of a pre-formed O-acylamidoxime. | Well-established and reliable. | chim.it |

| One-Pot Synthesis | Direct reaction of amidoximes with carboxylic acid derivatives. | Simplifies the synthetic procedure and reduces reaction time. | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid synthesis with improved yields. | chim.it |

| DNA-Conjugated Synthesis | Synthesis of 1,2,4-oxadiazoles on a DNA scaffold. | Enables the generation of large, diverse libraries for screening. | nih.gov |

| Oxidative Cyclization | Formation of the oxadiazole ring through an oxidative coupling reaction. | Offers an alternative route for synthesis under mild conditions. | nih.gov |

Future Research Directions and Unexplored Potential in Basic and Applied Chemical Biology

The future of research on 5-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole and its analogs is promising. In basic chemical biology, these compounds can be further developed as sophisticated molecular probes to explore the intricacies of cellular signaling and metabolic pathways. Their potential as fluorescent or photoaffinity labels could provide valuable insights into protein-ligand interactions and cellular localization.

In applied chemical biology, the focus will likely be on optimizing the therapeutic properties of 1,2,4-oxadiazole derivatives. This includes improving their target selectivity, pharmacokinetic profiles, and reducing potential off-target effects. The exploration of novel drug delivery systems for these compounds could also enhance their therapeutic efficacy. Furthermore, the application of 1,2,4-oxadiazoles in agricultural and materials science remains a largely unexplored area with significant potential. lifechemicals.com

Q & A

Q. What are common synthetic routes for preparing 5-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole?

A standard method involves the reaction of amidoximes with substituted benzoyl chlorides in pyridine. For example, 3,5-diaryl-1,2,4-oxadiazoles can be synthesized by cyclizing amidoximes with benzoyl derivatives under reflux conditions . Alternatively, amidoximes can react with activated carbonyl compounds (e.g., using Cs₂CO₃ as a base) to form the oxadiazole ring, as demonstrated in the synthesis of 3-(3-methoxyphenyl)-substituted derivatives . Yield optimization may require temperature control and inert atmospheres.

Q. How is the antibacterial activity of 1,2,4-oxadiazole derivatives evaluated in vitro?

Antibacterial activity is typically assessed using agar dilution or broth microdilution methods against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentration (MIC) values are determined, and structure-activity relationships (SAR) are analyzed by comparing substituent effects on the oxadiazole core .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

Q. How can antioxidant activity of diaryl-substituted oxadiazoles be evaluated?

Common assays include:

- ABTS⁺/DPPH radical scavenging : Measures electron-donating capacity.

- DNA oxidation inhibition : Evaluates protection against AAPH- or Cu²⁺/GSH-induced oxidative damage.

Substituents like vanillin groups enhance activity due to their electron-donating properties .

Advanced Research Questions

Q. How do computational methods like Multiwfn aid in understanding the electronic properties of 1,2,4-oxadiazoles?

Multiwfn enables wavefunction analysis to calculate dipole moments, electrostatic potential maps, and electron localization functions (ELF). For example, 1,2,4-oxadiazoles exhibit distinct charge distributions compared to 1,3,4-isomers, impacting log D and solubility . Such analyses guide rational design by predicting metabolic stability and target interactions.

Q. What strategies improve low yields in synthesizing ethynyl-substituted 1,2,4-oxadiazoles?

Ethynyl derivatives (e.g., 5-arylethynyl-oxadiazoles) are synthesized via dibromination of styryl precursors followed by dehydrobromination. Using NaNH₂ in liquid ammonia at -70°C to -60°C minimizes side reactions, though yields remain moderate (9–54%). Higher temperatures degrade intermediates, necessitating strict temperature control .

Q. How do 1,2,4-oxadiazoles serve as bioisosteres for esters/amides in drug design?

The oxadiazole ring mimics ester/amide geometry while enhancing metabolic stability. For example, replacing labile amide bonds with 1,2,4-oxadiazoles reduces protease susceptibility. However, 1,3,4-isomers often show lower lipophilicity (log D) and better solubility, influencing pharmacokinetic profiles .

Q. What contradictions exist in biological activity data for 1,2,4-oxadiazoles, and how are they resolved?

For instance, some derivatives show potent anticancer activity in vitro but poor in vivo efficacy due to metabolic instability. Discrepancies are addressed by:

Q. How are structure-activity relationships (SAR) explored in agrochemical applications of 1,2,4-oxadiazoles?

Systematic modifications include:

- Substituent Variation : Electron-withdrawing groups (e.g., -CF₃) enhance pesticidal activity.

- Ring Hybridization : Combining oxadiazoles with pyridine or triazole moieties improves target binding.

- In Silico Modeling : Docking studies with enzyme targets (e.g., acetylcholinesterase) guide optimization .

Q. What role does regiochemistry play in the biological and physicochemical properties of oxadiazoles?

1,2,4-Oxadiazoles exhibit higher dipole moments (~4.5 D) than 1,3,4-isomers (~2.5 D), leading to differences in solubility and membrane permeability. For example, 1,3,4-oxadiazoles are preferred in CNS drug design due to lower hERG inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.